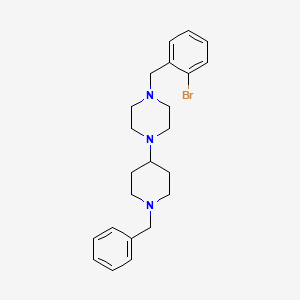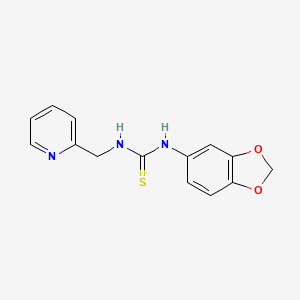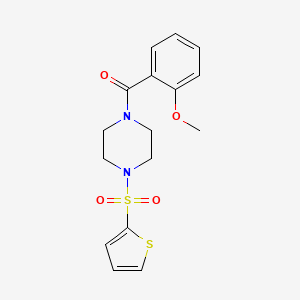
1-(1-benzyl-4-piperidinyl)-4-(2-bromobenzyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1-benzyl-4-piperidinyl)-4-(2-bromobenzyl)piperazine, also known as BZP, is a synthetic compound that belongs to the piperazine family. It is a psychoactive drug that has been widely studied due to its potential therapeutic applications. The compound has been found to have stimulating effects on the central nervous system, leading to increased alertness, energy, and euphoria. In
科学的研究の応用
1-(1-benzyl-4-piperidinyl)-4-(2-bromobenzyl)piperazine has been extensively studied for its potential therapeutic applications. It has been found to have promising effects in the treatment of various neurological and psychiatric disorders, including depression, anxiety, and attention deficit hyperactivity disorder (ADHD). Additionally, this compound has been studied for its potential use as a cognitive enhancer and as a treatment for substance abuse disorders.
作用機序
The exact mechanism of action of 1-(1-benzyl-4-piperidinyl)-4-(2-bromobenzyl)piperazine is not fully understood. However, it is believed to act as a dopamine and serotonin releasing agent, leading to increased levels of these neurotransmitters in the brain. This is thought to be responsible for the stimulating effects of the compound.
Biochemical and physiological effects:
This compound has been found to have a range of biochemical and physiological effects. It has been shown to increase heart rate, blood pressure, and body temperature. Additionally, this compound has been found to enhance cognitive function, including attention, memory, and learning. However, prolonged use of this compound may lead to adverse effects such as anxiety, insomnia, and addiction.
実験室実験の利点と制限
1-(1-benzyl-4-piperidinyl)-4-(2-bromobenzyl)piperazine has several advantages as a research tool. It is relatively easy to synthesize and has a well-established mechanism of action. Additionally, this compound has been found to have a range of potential therapeutic applications. However, there are also limitations to the use of this compound in lab experiments. For example, the compound has a relatively short half-life, which may make it difficult to study its long-term effects. Additionally, the potential for adverse effects may limit the use of this compound in some studies.
将来の方向性
There are several potential future directions for research on 1-(1-benzyl-4-piperidinyl)-4-(2-bromobenzyl)piperazine. One area of interest is the development of new therapeutic applications for the compound. Additionally, further research is needed to fully understand the mechanism of action of this compound and its long-term effects. Finally, there is a need for the development of new synthetic methods for this compound that may lead to improved purity and yield.
In conclusion, this compound is a synthetic compound that has been extensively studied for its potential therapeutic applications. The compound has a well-established mechanism of action and has been found to have a range of biochemical and physiological effects. While there are limitations to the use of this compound in lab experiments, there are also several potential future directions for research on the compound.
合成法
The synthesis of 1-(1-benzyl-4-piperidinyl)-4-(2-bromobenzyl)piperazine involves the reaction of piperazine with benzyl chloride and 2-bromobenzyl chloride. The reaction is typically carried out in the presence of a base such as potassium carbonate. The resulting compound is then purified through recrystallization to obtain a white crystalline powder.
特性
IUPAC Name |
1-(1-benzylpiperidin-4-yl)-4-[(2-bromophenyl)methyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30BrN3/c24-23-9-5-4-8-21(23)19-26-14-16-27(17-15-26)22-10-12-25(13-11-22)18-20-6-2-1-3-7-20/h1-9,22H,10-19H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REKOEVOMKJJQFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CCN(CC2)CC3=CC=CC=C3Br)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30BrN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-isopropyl-N-{[(3-methoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5703606.png)

![ethyl {[3-(4-fluorophenyl)-4-oxo-4H-chromen-7-yl]oxy}acetate](/img/structure/B5703619.png)
![1-[(4-bromo-2-chlorophenoxy)acetyl]-4-methylpiperidine](/img/structure/B5703623.png)
![N'-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide](/img/structure/B5703630.png)



![N-[(2,3-dihydro-1,4-benzodioxin-6-ylamino)carbonothioyl]-2-fluorobenzamide](/img/structure/B5703660.png)
![N-(3-methylbutyl)-4-[(phenylthio)methyl]benzamide](/img/structure/B5703675.png)

![5-chloro-N-[4-(2-naphthyl)-1,3-thiazol-2-yl]-2-pyridinamine](/img/structure/B5703681.png)